molecular formula C9H10N2O B6215985 3-cyclopentyl-1,2-oxazole-5-carbonitrile CAS No. 2758002-93-4

3-cyclopentyl-1,2-oxazole-5-carbonitrile

Cat. No.: B6215985
CAS No.: 2758002-93-4
M. Wt: 162.2
InChI Key:
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Description

3-cyclopentyl-1,2-oxazole-5-carbonitrile is an organic compound with the molecular formula C9H11N3O It is a member of the oxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-1,2-oxazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with hydroxylamine to form cyclopentanone oxime, which is then subjected to cyclization with a nitrile source under acidic or basic conditions to yield the desired oxazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-1,2-oxazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The oxazole ring can participate in substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole carboxylic acids, while reduction could produce oxazole amines.

Scientific Research Applications

3-cyclopentyl-1,2-oxazole-5-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-1,2-oxazole-5-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

3-cyclopentyl-1,2-oxazole-5-carbonitrile can be compared with other oxazole derivatives, such as:

    2-phenyl-1,2-oxazole-5-carbonitrile: Similar structure but with a phenyl group instead of a cyclopentyl group.

    3-methyl-1,2-oxazole-5-carbonitrile: Contains a methyl group instead of a cyclopentyl group.

    4,5-dihydro-1,2-oxazole-5-carbonitrile: Lacks the double bond in the oxazole ring.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-cyclopentyl-1,2-oxazole-5-carbonitrile can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Cyclopentanone", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Acetic anhydride", "Sodium acetate", "Bromoacetonitrile", "Copper(I) iodide", "Triphenylphosphine", "Carbon tetrachloride", "Sodium cyanide" ], "Reaction": [ "Step 1: Conversion of cyclopentanone to oxime", "Cyclopentanone is reacted with hydroxylamine hydrochloride in the presence of sodium hydroxide to form the oxime.", "Step 2: Cyclization of oxime to oxazoline", "The oxime is then cyclized to the oxazoline using acetic anhydride and sodium acetate.", "Step 3: Bromination of oxazoline", "The oxazoline is then brominated using bromoacetonitrile in the presence of copper(I) iodide and triphenylphosphine.", "Step 4: Conversion of bromo oxazole to nitrile", "The resulting bromo oxazole is then treated with sodium cyanide in carbon tetrachloride to form the desired 3-cyclopentyl-1,2-oxazole-5-carbonitrile." ] }

CAS No.

2758002-93-4

Molecular Formula

C9H10N2O

Molecular Weight

162.2

Purity

95

Origin of Product

United States

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